N-(2-Bromo-5-methoxyphenyl)acetamide
Overview
Description
N-(2-Bromo-5-methoxyphenyl)acetamide: is an organic compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetamide group. This compound is typically found as a white or off-white crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide generally involves the acylation of 2-bromo-5-methoxyaniline with acetic anhydride . The reaction is typically carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acid .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and maintaining stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is usually stirred at elevated temperatures, followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or methoxy groups.
Acylation and Alkylation: The acetamide group can be modified through acylation or alkylation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the compound with different oxidation states.
Scientific Research Applications
Chemistry: N-(2-Bromo-5-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis .
Biology and Medicine: It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity makes it suitable for the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring influence its electronic properties, allowing it to bind to and modulate the activity of certain enzymes or receptors . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
N-(2-Methoxyphenyl)acetamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
N-(2-Bromo-4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position, affecting its chemical properties.
Uniqueness: N-(2-Bromo-5-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring.
Properties
IUPAC Name |
N-(2-bromo-5-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVIAWMRGFIPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560948 | |
Record name | N-(2-Bromo-5-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123027-99-6 | |
Record name | N-(2-Bromo-5-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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